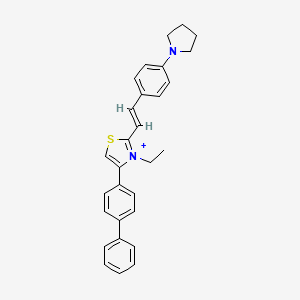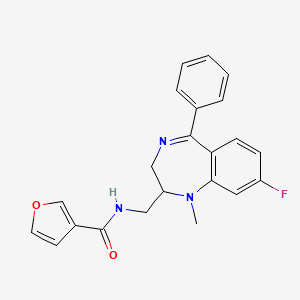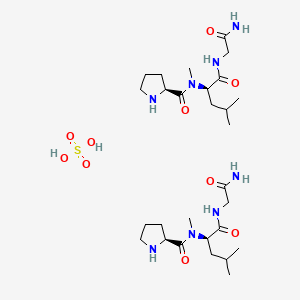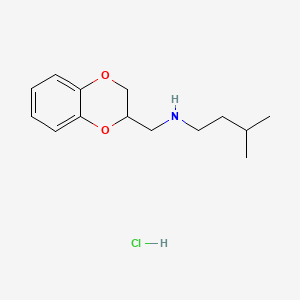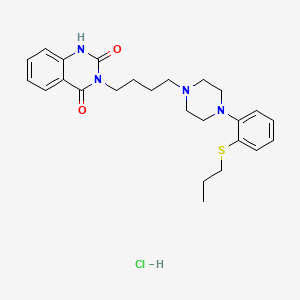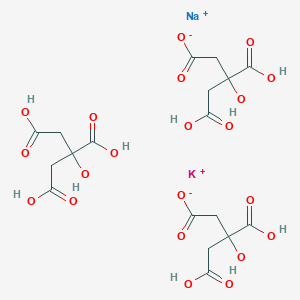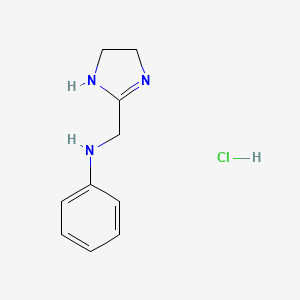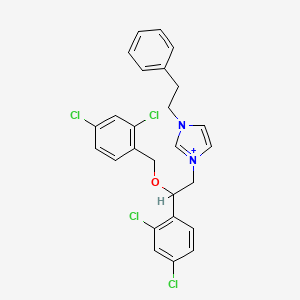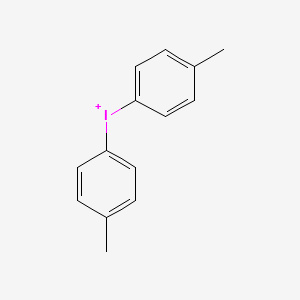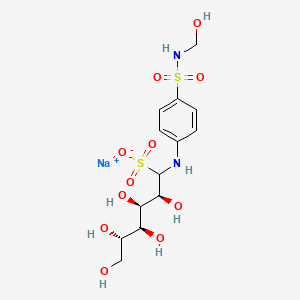
Glucosulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucosulfamide involves the reaction of glucose with sodium bisulfite and N-hydroxymethylsulfanilamide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Glucosulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The sulfonamide group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Glucosulfamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonamide compounds.
Biology: Studied for its antibacterial properties and potential use in antimicrobial therapies.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the formulation of solvent preservatives and other industrial applications
Mechanism of Action
Glucosulfamide exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It targets the enzyme dihydropteroate synthase, which is crucial for the production of folic acid. By inhibiting this enzyme, this compound disrupts bacterial growth and replication .
Similar Compounds:
Sulfamethoxazole: Another sulfonamide antibacterial agent.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfisoxazole: Commonly used to treat urinary tract infections
Comparison:
Uniqueness: this compound is unique due to its specific structure and the presence of glucose moiety, which may influence its solubility and pharmacokinetic properties.
Efficacy: While similar in antibacterial action, this compound’s unique structure may offer different pharmacological profiles compared to other sulfonamides
Properties
| 7007-76-3 | |
Molecular Formula |
C13H21N2NaO11S2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
sodium;(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate |
InChI |
InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1/t9-,10-,11+,12-,13?;/m0./s1 |
InChI Key |
PKWKMKHLVNZNDO-RGMOJDGESA-M |
Isomeric SMILES |
C1=CC(=CC=C1NC([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


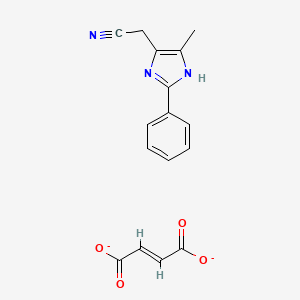
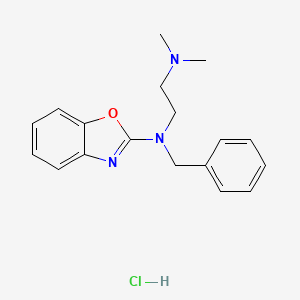
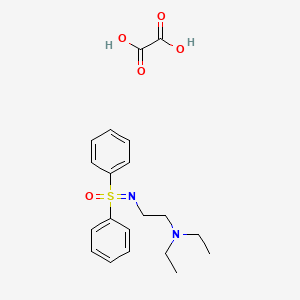
![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)
